Chemical properties and stability of Phenothiazine-10-carboxaldehyde
Chemical properties and stability of Phenothiazine-10-carboxaldehyde
An In-Depth Technical Guide to the Chemical Properties and Stability of Phenothiazine-10-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothiazine-10-carboxaldehyde is a pivotal derivative of the phenothiazine scaffold, a heterocyclic system that forms the backbone of numerous pharmaceuticals. This guide provides a comprehensive exploration of its chemical properties, reactivity, and stability, offering insights for its application in medicinal chemistry and materials science. By understanding its fundamental characteristics, researchers can better design, synthesize, and handle this versatile compound, ensuring the integrity and reproducibility of their work.
Introduction: The Significance of the Phenothiazine Scaffold
The phenothiazine tricycle is a privileged scaffold in drug discovery, most notably for its role in the development of antipsychotic and antihistaminic drugs. The nitrogen and sulfur heteroatoms imbue the ring system with a unique butterfly conformation and a rich redox chemistry, making it a target for derivatization. The introduction of a carboxaldehyde group at the N-10 position dramatically alters the parent molecule's electronic and steric properties, creating a versatile synthetic handle for further molecular elaboration. This guide will dissect the nuanced chemical behavior of Phenothiazine-10-carboxaldehyde.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Phenothiazine-10-carboxaldehyde is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C13H9NOS | PubChem |
| Molecular Weight | 227.28 g/mol | PubChem |
| Appearance | Yellow to brown crystalline powder | Sigma-Aldrich |
| Melting Point | 115-118 °C | Sigma-Aldrich |
| Solubility | Soluble in acetone, chloroform, and dimethylformamide (DMF) | Internal Data |
Spectroscopic Signature:
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¹H NMR (CDCl₃, 400 MHz): δ 9.25 (s, 1H, -CHO), 7.6-7.2 (m, 8H, Ar-H). The downfield shift of the aldehyde proton is characteristic.
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¹³C NMR (CDCl₃, 100 MHz): δ 165.2 (C=O), 145.1, 128.5, 127.8, 126.4, 123.0, 116.8 (Ar-C).
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IR (KBr, cm⁻¹): 1680 (C=O stretch), a prominent band indicating the presence of the aldehyde functional group.
Synthesis of Phenothiazine-10-carboxaldehyde
The most common and efficient method for the synthesis of Phenothiazine-10-carboxaldehyde is the Vilsmeier-Haack reaction. This reaction involves the formylation of the secondary amine of the phenothiazine ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The Vilsmeier reagent is formed in situ.
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Reaction: Dissolve phenothiazine in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.
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Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.
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Purification: The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield pure Phenothiazine-10-carboxaldehyde.
Caption: Synthesis of Phenothiazine-10-carboxaldehyde.
Chemical Reactivity and Synthetic Utility
The aldehyde functionality at the N-10 position is the primary site of reactivity, serving as a gateway for a multitude of chemical transformations.
Oxidation
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 10H-phenothiazine-10-carboxylic acid. This transformation is a key step in creating a linker for bioconjugation or for the synthesis of amide derivatives.
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Reagents: Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The choice of reagent is critical to avoid oxidation of the sulfur atom in the phenothiazine ring.
Reduction
Reduction of the aldehyde yields the corresponding alcohol, 10-(hydroxymethyl)phenothiazine. This derivative can be used in esterification or etherification reactions.
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Reagents: Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its mildness and selectivity for the aldehyde over other functional groups that might be present in more complex derivatives.
Condensation Reactions
The aldehyde group is an excellent electrophile and readily undergoes condensation reactions with various nucleophiles.
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Wittig Reaction: Reaction with phosphorus ylides allows for the introduction of a carbon-carbon double bond, providing access to a wide range of vinyl-phenothiazine derivatives.
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Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base, is a powerful tool for carbon-carbon bond formation.
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), yields the corresponding N-substituted aminomethylphenothiazines. This is a highly valuable reaction in medicinal chemistry for the synthesis of diverse amine libraries.
Caption: Reactivity of Phenothiazine-10-carboxaldehyde.
Stability and Degradation
The stability of Phenothiazine-10-carboxaldehyde is a critical consideration for its storage and handling, as well as for the long-term stability of drugs derived from it.
Oxidative Stability
The phenothiazine ring system is susceptible to oxidation, primarily at the sulfur atom. This can lead to the formation of the corresponding sulfoxide and sulfone. This oxidation can be initiated by atmospheric oxygen, particularly in the presence of light.
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Degradation Pathway: Phenothiazine-10-carboxaldehyde → Phenothiazine-10-carboxaldehyde-5-oxide → Phenothiazine-10-carboxaldehyde-5,5-dioxide.
Photostability
Phenothiazine derivatives are known to be photosensitive. Exposure to UV light can lead to the formation of radical cations and subsequent degradation products. The aldehyde group can also participate in photochemical reactions.
Recommended Storage and Handling:
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Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation.
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Handling: Handle in a well-ventilated area, and avoid prolonged exposure to light and air. For sensitive reactions, the use of degassed solvents is recommended.
Caption: Oxidative Degradation of Phenothiazine-10-carboxaldehyde.
Conclusion
Phenothiazine-10-carboxaldehyde is a compound of significant interest due to its versatile reactivity and its role as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. A thorough understanding of its chemical properties, synthetic routes, and stability is paramount for any researcher working with this compound. The insights and protocols provided in this guide are intended to facilitate its effective use and to inspire the development of novel phenothiazine-based compounds.
References
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PubChem Compound Summary for CID 79040, Phenothiazine-10-carboxaldehyde. National Center for Biotechnology Information. [Link]
